molecular formula C18H13F2N5S B2429291 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-10-0

3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2429291
CAS No.: 863458-10-0
M. Wt: 369.39
InChI Key: MJLKDLVLKBSICD-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of triazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by the presence of fluorobenzyl and thioether groups attached to a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and azides under suitable conditions.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced through nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of Thioether Linkage: The thioether linkage is formed by reacting the intermediate with thiols or thioethers under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-(4-methylbenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of fluorine atoms, which can enhance its biological activity and metabolic stability compared to its analogs with different substituents.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5S/c19-14-6-4-12(5-7-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-2-1-3-15(20)8-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKDLVLKBSICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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